5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine 5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1160227-03-1
VCID: VC5326444
InChI: InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13)
SMILES: CC1=C(C(=NN1)N)C2=CN=CC=C2
Molecular Formula: C9H10N4
Molecular Weight: 174.207

5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine

CAS No.: 1160227-03-1

Cat. No.: VC5326444

Molecular Formula: C9H10N4

Molecular Weight: 174.207

* For research use only. Not for human or veterinary use.

5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine - 1160227-03-1

Specification

CAS No. 1160227-03-1
Molecular Formula C9H10N4
Molecular Weight 174.207
IUPAC Name 5-methyl-4-pyridin-3-yl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13)
Standard InChI Key QYWMXRVEBZKWSR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)N)C2=CN=CC=C2

Introduction

Structural Characteristics and Molecular Profile

Molecular Architecture

5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group at position 5 and a pyridine moiety at position 4. The pyrazole nucleus (C3H3N2) is fused with a pyridine ring (C5H5N), creating a planar, conjugated system that enhances electronic delocalization. This arrangement is critical for its chemical reactivity and binding affinity to biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H10N4
Molecular Weight174.207 g/mol
SMILESCC1=C(C(=NN1)N)C2=CN=CC=C2
InChIKeyQYWMXRVEBZKWSR-UHFFFAOYSA-N
Predicted CCS (Ų)136.5 ([M+H]+)

The compound’s InChI string (InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13)) confirms the connectivity of its aromatic systems and amine group .

Physicochemical Properties

While solubility data remain unreported, collision cross-section (CCS) predictions suggest moderate polarity, with values ranging from 136.5 Ų ([M+H]+) to 149.4 Ų ([M+Na]+) . These metrics are critical for mass spectrometry-based identification in pharmacokinetic studies.

Synthesis and Scalability

Conventional Synthesis Routes

The compound is synthesized via a two-step strategy:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.

  • Pyridine Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the pyridine moiety at position 4 .

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes coupling efficiency
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(PPh3)4Facilitates cross-coupling

Industrial-scale production employs continuous flow reactors to improve throughput and reduce side reactions. Automated platforms enable precise control over stoichiometry and reaction kinetics, achieving yields exceeding 85% in pilot studies.

Challenges in Purification

The compound’s low volatility and polar functional groups complicate crystallization. Chromatographic techniques (e.g., reverse-phase HPLC) are preferred, with acetonitrile-water gradients resolving >95% purity.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

The amine and pyridine groups facilitate hydrogen bonding and π-π stacking with enzymatic active sites. Preliminary assays indicate inhibitory activity against:

  • Tyrosine Kinases (IC50 ≈ 50–100 nM), implicated in cancer cell proliferation .

  • Cytochrome P450 2C9 (CYP2C9), suggesting potential drug-drug interactions .

Table 3: Selectivity Profile in Cell Lines

Cell LineIC50 (μM)Selectivity Index vs. HUVEC
Km-12 (Colorectal)0.30412.5
MCF-7 (Breast)3.821.8

Compound C03, a structural analog, demonstrates nanomolar potency against TRKA kinase, underscoring the pharmacophore’s versatility .

Mechanism of Action

Molecular docking studies reveal that the pyridine nitrogen forms a critical salt bridge with Asp 753 in TRKA’s ATP-binding pocket, while the pyrazole methyl group occupies a hydrophobic subpocket . This dual interaction disrupts kinase activation, halting downstream signaling pathways like MAPK/ERK .

Applications in Medicinal Chemistry and Beyond

Therapeutic Candidates

The compound serves as a scaffold for:

  • Oncology: TRK inhibitors for NTRK-fusion cancers .

  • Inflammation: COX-2 inhibitors via pyrazole-mediated cyclooxygenase binding.

Materials Science Applications

Conjugated π-systems enable use in:

  • Organic Electronics: Charge transport layers in OLEDs due to high electron mobility.

  • Metal-Organic Frameworks (MOFs): Ligands for gas storage materials.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstitution PatternTRKA IC50
5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine5-methyl, 4-pyridin-3-yl56 nM
3-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine3-methyl, 4-pyridin-4-yl220 nM

The pyridin-3-yl group confers superior steric compatibility with TRKA’s active site compared to pyridin-4-yl derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator